Jak-IN-27
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthetic routes and reaction conditions for Jak-IN-27 involve multiple steps. The preparation typically starts with the synthesis of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. Industrial production methods for this compound are not widely documented, but they generally involve large-scale synthesis techniques that ensure high yield and purity .
化学反应分析
Jak-IN-27 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on this compound, potentially altering its inhibitory activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified inhibitory properties .
科学研究应用
Jak-IN-27 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the JAK-STAT signaling pathway and its role in various chemical processes.
Biology: Employed in biological research to investigate the effects of JAK inhibition on cellular processes and signaling pathways.
Industry: Utilized in the development of new drugs and therapeutic agents targeting the JAK-STAT pathway.
作用机制
Jak-IN-27 exerts its effects by inhibiting the activity of the JAK family kinases, which play a pivotal role in intracellular signaling pathways of various cytokines and growth factors. By blocking the JAK-STAT signaling pathway, this compound modulates the immune response and prevents abnormal cell proliferation . The molecular targets of this compound include TYK2, JAK1, and JAK3, with varying degrees of inhibitory activity .
相似化合物的比较
Jak-IN-27 is compared with other JAK inhibitors such as:
Delgocitinib: A specific JAK inhibitor with IC50 values of 2.8, 2.6, 13, and 58 nM for JAK1, JAK2, JAK3, and TYK2, respectively.
Tofacitinib: A potent inhibitor of JAK1/2/3 with IC50s of 1, 20, and 112 nM.
Ruxolitinib: A selective JAK1/2 inhibitor with IC50s of 3.3 and 2.8 nM.
This compound is unique due to its specific inhibitory concentrations and its ability to impede interferon-alpha 2B-induced phosphorylation of STAT3 in Jurkat cells . This makes it a valuable tool in research and potential therapeutic applications.
属性
分子式 |
C20H21F2N7O |
---|---|
分子量 |
413.4 g/mol |
IUPAC 名称 |
[(1S)-2,2-difluorocyclopropyl]-[3-[6-(1-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrazin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]methanone |
InChI |
InChI=1S/C20H21F2N7O/c1-26-8-12(7-24-26)16-11-28-17(4-5-23-28)18(25-16)27-9-13-2-3-14(10-27)29(13)19(30)15-6-20(15,21)22/h4-5,7-8,11,13-15H,2-3,6,9-10H2,1H3/t13?,14?,15-/m0/s1 |
InChI 键 |
QYCVEBICDFQYBS-NRXISQOPSA-N |
手性 SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)[C@@H]6CC6(F)F |
规范 SMILES |
CN1C=C(C=N1)C2=CN3C(=CC=N3)C(=N2)N4CC5CCC(C4)N5C(=O)C6CC6(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。